Protein kinase inhibitor 8

Description

Propriétés

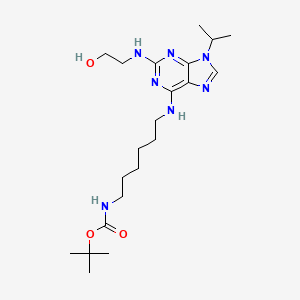

Formule moléculaire |

C21H37N7O3 |

|---|---|

Poids moléculaire |

435.6 g/mol |

Nom IUPAC |

tert-butyl N-[6-[[2-(2-hydroxyethylamino)-9-propan-2-ylpurin-6-yl]amino]hexyl]carbamate |

InChI |

InChI=1S/C21H37N7O3/c1-15(2)28-14-25-16-17(26-19(23-12-13-29)27-18(16)28)22-10-8-6-7-9-11-24-20(30)31-21(3,4)5/h14-15,29H,6-13H2,1-5H3,(H,24,30)(H2,22,23,26,27) |

Clé InChI |

OXQIKGQQLYDQBM-UHFFFAOYSA-N |

SMILES canonique |

CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NCCCCCCNC(=O)OC(C)(C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CK59; CK-59; CK 59 |

Origine du produit |

United States |

Foundational & Exploratory

Hpk1-IN-8: A Deep Dive into its Allosteric Mechanism of Action

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action for Hpk1-IN-8, a novel allosteric inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology and oncology. Herein, we detail the biochemical and cellular activity of Hpk1-IN-8, outline key experimental methodologies, and visualize the underlying signaling pathways and workflows.

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] By dampening the immune response, HPK1 has emerged as a promising therapeutic target in immuno-oncology. Hpk1-IN-8 is a first-in-class allosteric inhibitor that selectively targets the inactive conformation of the full-length HPK1 enzyme.[3][4] This unique mechanism confers high selectivity and provides a valuable tool for dissecting the intricacies of HPK1 signaling and its role in immune modulation.

Mechanism of Action: An Allosteric Approach to Immune Enhancement

Unlike traditional ATP-competitive kinase inhibitors, Hpk1-IN-8 employs an allosteric mode of action. It binds to a site on the HPK1 enzyme distinct from the highly conserved ATP-binding pocket.[3][5] This interaction stabilizes an inactive conformation of the kinase, preventing the autophosphorylation necessary for its activation.[4]

The primary downstream consequence of HPK1 activation is the phosphorylation of the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at the serine 376 residue.[6] This phosphorylation event serves as a molecular "brake" on T-cell activation, leading to the recruitment of 14-3-3 proteins and subsequent proteasomal degradation of SLP-76.[2] By inhibiting HPK1, Hpk1-IN-8 prevents the phosphorylation of SLP-76, thereby sustaining TCR signaling and promoting a more robust and prolonged T-cell response. This enhanced T-cell activity includes increased proliferation and production of key effector cytokines such as Interleukin-2 (IL-2).[7]

The allosteric and inactive-conformation selective nature of Hpk1-IN-8 is a key advantage. It demonstrates a greater than 24-fold more potent binding to the unphosphorylated, inactive form of HPK1 compared to its active, phosphorylated counterpart.[4] This selectivity minimizes off-target effects on other kinases, a common challenge in kinase inhibitor development.[5]

Quantitative Data Presentation

The following table summarizes the available quantitative data for Hpk1-IN-8 and provides a comparison with other representative HPK1 inhibitors.

| Inhibitor | Type | Target Conformation | Biochemical IC50 (nM) | Cellular Assay | Cellular EC50 (nM) | Reference |

| Hpk1-IN-8 (Compound 1) | Allosteric | Inactive | 1200 (Kinase Cascade SPA) | - | Not Available | [4] |

| CFI-402411 | ATP-Competitive | Active | 4.0 ± 1.3 | pSLP-76 Inhibition | Not Available | [5] |

| Compound X (EMD Serono) | ATP-Competitive | Active | 0.2 | Jurkat pSLP-76 (S376) | 3 | [3] |

| Diaminopyrimidine Carboxamide 22 | ATP-Competitive | Active | - | pSLP-76 (PBMC) | 78 | [8] |

Signaling Pathways and Experimental Workflows

To visually elucidate the mechanism of action and experimental approaches, the following diagrams are provided.

Caption: HPK1 negatively regulates TCR signaling. Hpk1-IN-8 allosterically inhibits HPK1 activation.

Caption: Workflow for evaluating Hpk1-IN-8's biochemical, cellular, and functional effects.

Experimental Protocols

Detailed experimental protocols for the characterization of Hpk1-IN-8 are often proprietary. However, based on the available literature, the following methodologies represent the key assays employed.

HPK1 Kinase Cascade Assay (Scintillation Proximity Assay)

This biochemical assay is designed to identify inhibitors that target the inactive, unphosphorylated form of HPK1.

-

Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP to a biotinylated SLP-76 substrate by HPK1. The biotinylated substrate is captured by streptavidin-coated SPA beads, bringing the radiolabel into proximity and generating a detectable signal.

-

Methodology:

-

Reactions are initiated with the unphosphorylated, full-length HPK1 enzyme, allowing for its activation during the assay.

-

Hpk1-IN-8 is serially diluted and pre-incubated with the inactive HPK1 enzyme.

-

The kinase reaction is started by the addition of [γ-³³P]ATP and the biotinylated SLP-76 substrate.

-

Following incubation, the streptavidin-coated SPA beads are added to capture the biotinylated substrate.

-

The signal is measured using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

-

Cellular Phospho-SLP-76 (Ser376) Inhibition Assay

This cell-based assay determines the ability of Hpk1-IN-8 to inhibit the phosphorylation of its direct substrate, SLP-76, within a cellular context.

-

Principle: T-cells (e.g., Jurkat cells or primary human T-cells) are stimulated to activate the TCR signaling pathway, leading to HPK1-mediated phosphorylation of SLP-76. The level of phosphorylated SLP-76 is then quantified.

-

Methodology:

-

T-cells are pre-incubated with varying concentrations of Hpk1-IN-8.

-

The cells are then stimulated with anti-CD3 and anti-CD28 antibodies to activate the TCR pathway.

-

Following a short incubation period, the cells are lysed to extract total protein.

-

The levels of phosphorylated SLP-76 (Ser376) and total SLP-76 are measured using either Western blotting with phospho-specific antibodies or a quantitative ELISA.[5]

-

The ratio of phosphorylated to total SLP-76 is calculated, and the EC50 value is determined from the dose-response curve.

-

T-Cell Activation and Proliferation Assays

These functional assays assess the downstream consequences of HPK1 inhibition on T-cell effector functions.

-

Principle: Inhibition of HPK1 is expected to enhance T-cell activation, leading to increased cytokine production (e.g., IL-2) and proliferation.

-

Methodology (IL-2 Secretion):

-

Primary T-cells are isolated and treated with different concentrations of Hpk1-IN-8.

-

The cells are stimulated with anti-CD3/CD28 antibodies.

-

After a 24-72 hour incubation, the cell culture supernatant is collected.

-

The concentration of IL-2 in the supernatant is quantified using an ELISA kit.[7]

-

-

Methodology (Proliferation):

-

T-cells are labeled with a fluorescent dye such as CFSE.

-

The labeled cells are treated with Hpk1-IN-8 and stimulated as described above.

-

After 3-5 days, the dilution of the CFSE dye, which is indicative of cell division, is measured by flow cytometry.

-

Conclusion

Hpk1-IN-8 represents a significant tool for the study of immuno-oncology due to its unique allosteric and inactive conformation-selective mechanism of action. By preventing the activation of HPK1, Hpk1-IN-8 effectively removes a key intracellular checkpoint, leading to enhanced T-cell-mediated immune responses. The data and methodologies presented in this guide provide a framework for the continued investigation and development of HPK1 inhibitors as a promising class of cancer immunotherapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. promegaconnections.com [promegaconnections.com]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Hematopoietic Progenitor Kinase 1 in Immune Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses, positioning it as a compelling target for immuno-oncology therapies.[1][2] Predominantly expressed in hematopoietic cells, HPK1 functions as an intracellular checkpoint, dampening the activation of key immune cells including T cells, B cells, and dendritic cells.[3][4][5] Genetic and pharmacological inhibition of HPK1 has consistently demonstrated enhanced anti-tumor immunity in preclinical models, leading to the advancement of several small molecule inhibitors into clinical trials.[6][7] This technical guide provides an in-depth overview of the core functions of HPK1 in immune regulation, detailing its signaling pathways, the quantitative impact of its inhibition, and the experimental methodologies used to elucidate its role.

Introduction to HPK1

HPK1 is a member of the Ste20 family of serine/threonine kinases.[4] It acts as a crucial negative feedback regulator in response to signals from various immune receptors, most notably the T cell receptor (TCR) and B cell receptor (BCR).[2][8] Upon receptor engagement, HPK1 is activated and proceeds to phosphorylate downstream adaptor proteins, leading to the attenuation of signaling cascades essential for immune cell activation, proliferation, and effector function.[4][8] The restricted expression of HPK1 to the hematopoietic lineage suggests that its inhibition would likely have minimal on-target side effects in non-immune tissues.[9]

HPK1 Signaling Pathways

HPK1 exerts its regulatory function through distinct signaling pathways in different immune cell types. These pathways are critical to understanding the multifaceted impact of HPK1 inhibition.

T Cell Receptor (TCR) Signaling

In T cells, HPK1 is a key negative regulator of TCR signaling.[10] Upon TCR engagement, HPK1 is recruited to a signaling complex where it becomes activated.[11] Activated HPK1 then phosphorylates the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[12][13] This phosphorylation event creates a binding site for 14-3-3 proteins, which subsequently leads to the ubiquitination and proteasomal degradation of SLP-76.[7][14] The degradation of SLP-76, a critical scaffold, dismantles the signaling complex and dampens downstream pathways, including the activation of PLCγ1, Erk, and AP-1, ultimately leading to reduced T cell activation and cytokine production.[10][14][15]

B Cell Receptor (BCR) Signaling

Similar to its role in T cells, HPK1 negatively regulates B cell activation.[16] Upon BCR engagement, HPK1 is activated via Syk and Lyn tyrosine kinases.[16] A key substrate of HPK1 in B cells is the B-cell linker protein (BLNK), the B-cell homolog of SLP-76.[17] HPK1 phosphorylates BLNK, leading to its ubiquitination and subsequent degradation, which in turn attenuates downstream signaling pathways, including those involving PLCγ1, Erk, p38, and JNK.[16][17]

References

- 1. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]

- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 4. What are HPK1 modulators and how do they work? [synapse.patsnap.com]

- 5. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]

- 8. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]

- 9. HPK1 as a novel target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Involvement of hematopoietic progenitor kinase 1 in T cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 17. Down-regulation of B cell receptor signaling by hematopoietic progenitor kinase 1 (HPK1)-mediated phosphorylation and ubiquitination of activated B cell linker protein (BLNK) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Allosteric MAP4K1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1), has emerged as a critical negative regulator of T-cell signaling, making it a compelling target for immuno-oncology. By dampening the T-cell receptor (TCR) signaling cascade, MAP4K1 effectively acts as an intracellular immune checkpoint. Inhibition of MAP4K1 can therefore unleash a more potent anti-tumor immune response. While traditional kinase inhibitors often target the highly conserved ATP-binding site, allosteric inhibitors offer the potential for greater selectivity and novel mechanisms of action. This technical guide provides an in-depth overview of the discovery and development of allosteric MAP4K1 inhibitors, focusing on quantitative data, detailed experimental protocols, and key signaling pathways.

Quantitative Data for Allosteric MAP4K1 Inhibitors

The following table summarizes the inhibitory activities of selected allosteric MAP4K1 inhibitors. This data is crucial for comparing the potency and selectivity of different chemical scaffolds.

| Compound ID | Assay Type | Target | IC50 (nM) | Ki (nM) | Notes |

| HPK1-IN-8 | Biochemical | Full-length HPK1 | - | - | Allosteric, inactive conformation-selective. |

| Compound 1 | Kinase Cascade Assay | Unphosphorylated HPK1 | - | - | Binds >24-fold more potently to unphosphorylated vs. active HPK1; not competitive with ATP. |

| GNE-6893 | Cellular (pSLP-76) | MAP4K1 | 10.4 | - | Potent and orally active. |

| BAY-405 | Biochemical | MAP4K1 | <10 | - | Azaindole-based, potent and selective. |

| NDI-101150 | Biochemical | MAP4K1 | <100 | - | Orally active, enhances T-cell activation. |

Experimental Protocols

Detailed methodologies are essential for the successful identification and characterization of allosteric MAP4K1 inhibitors. Below are protocols for key biochemical and cellular assays.

Biochemical Assay: LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring inhibitor binding to MAP4K1.

Materials:

-

MAP4K1 (HPK1) enzyme

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

-

Test compounds

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare serial dilutions of test compounds in DMSO. Further dilute in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

-

Kinase/Antibody Mixture Preparation: Prepare a 2X solution of MAP4K1 and Eu-anti-Tag antibody in Assay Buffer.

-

Tracer Preparation: Prepare a 4X solution of the Kinase Tracer in Assay Buffer.

-

Assay Assembly: a. Add 4 µL of the test compound solution to the wells of a 384-well plate. b. Add 8 µL of the 2X Kinase/Antibody mixture to each well. c. Add 4 µL of the 4X Tracer solution to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Biochemical Assay: ADP-Glo™ Kinase Assay

This luminescent assay measures the amount of ADP produced during the kinase reaction, which is indicative of MAP4K1 activity.

Materials:

-

MAP4K1 (HPK1) enzyme

-

MAP4K1 substrate (e.g., Myelin Basic Protein, MBP)

-

ATP

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Kinase Assay Buffer

-

Test compounds

-

White, opaque 96- or 384-well plates

Procedure:

-

Kinase Reaction: a. Add test compounds at various concentrations to the wells. b. Add MAP4K1 enzyme and substrate to the wells. c. Initiate the reaction by adding ATP. d. Incubate at 30°C for 45-60 minutes.

-

ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal. Incubate at room temperature for 30-45 minutes.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Subtract the background luminescence (no enzyme control) from all readings. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Cellular Assay: Phospho-SLP-76 (Ser376) Detection by Flow Cytometry

This assay measures the phosphorylation of the direct MAP4K1 substrate, SLP-76, in a cellular context, providing a functional readout of inhibitor activity.

Materials:

-

Jurkat T-cells or primary human PBMCs

-

RPMI-1640 medium with 10% FBS

-

Anti-CD3/CD28 antibodies for stimulation

-

Test compounds

-

Fixation buffer (e.g., formaldehyde-based)

-

Permeabilization buffer (e.g., methanol-based)

-

Fluorescently-conjugated anti-pSLP-76 (Ser376) antibody

-

FACS buffer (PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: a. Culture Jurkat cells or isolate PBMCs. b. Pre-treat the cells with a dose range of the MAP4K1 inhibitor for 1-2 hours at 37°C.

-

Cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes at 37°C to activate the TCR pathway.

-

Fixation and Permeabilization: a. Fix the cells with fixation buffer. b. Permeabilize the cells with ice-cold methanol.

-

Intracellular Staining: a. Wash the cells with FACS buffer. b. Stain the cells with the anti-pSLP-76 (Ser376) antibody. c. Incubate in the dark at room temperature for 40 minutes.

-

Flow Cytometry Analysis: a. Wash the cells and resuspend in FACS buffer. b. Acquire data on a flow cytometer, measuring the fluorescence intensity of the pSLP-76 signal.

-

Data Analysis: Determine the median fluorescence intensity (MFI) for pSLP-76 in each sample. Normalize the MFI of treated samples to the vehicle-treated control to calculate the percent inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in MAP4K1 signaling and the workflow for inhibitor discovery is crucial for a comprehensive understanding.

MAP4K1 Signaling Pathway in T-Cells

MAP4K1 is a key negative regulator in the T-cell receptor signaling cascade. Upon TCR activation, MAP4K1 is recruited to the signaling complex where it phosphorylates the adaptor protein SLP-76 at Serine 376. This phosphorylation event leads to the dissociation of the signaling complex, thereby attenuating the T-cell response.[1] Allosteric inhibitors of MAP4K1 block this phosphorylation, thus sustaining TCR signaling and enhancing T-cell activation.[1]

Caption: MAP4K1 negatively regulates T-cell receptor (TCR) signaling.

Experimental Workflow for Allosteric MAP4K1 Inhibitor Discovery

The discovery of allosteric MAP4K1 inhibitors typically follows a structured workflow, from initial high-throughput screening to in-depth cellular and in vivo characterization.

Caption: A typical workflow for the discovery and development of MAP4K1 inhibitors.

Logical Relationship: Allosteric vs. ATP-Competitive Inhibition

Understanding the distinction between allosteric and ATP-competitive inhibitors is fundamental to the drug discovery process. Allosteric inhibitors bind to a site distinct from the ATP-binding pocket, often leading to higher selectivity.

Caption: Comparison of ATP-competitive and allosteric kinase inhibition.

References

The Impact of Hpk1-IN-8 and Other HPK1 Inhibitors on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical intracellular immune checkpoint that negatively regulates the anti-tumor immune response.[1] Predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening T-cell activation, proliferation, and cytokine production.[2][3] This kinase also modulates the function of other immune cells, including B cells and dendritic cells (DCs).[4][5] Tumors can exploit this regulatory pathway to create an immunosuppressive microenvironment and evade immune surveillance.[2] Consequently, the pharmacological inhibition of HPK1 presents a compelling therapeutic strategy to reinvigorate anti-tumor immunity.[1]

This technical guide provides an in-depth analysis of the effects of HPK1 inhibitors, with a focus on Hpk1-IN-8 and other preclinical and clinical compounds, on the tumor microenvironment. It summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and workflows to support further research and development in this promising area of immuno-oncology.

HPK1 Signaling Pathway and Mechanism of Inhibition

HPK1 is a serine/threonine kinase that functions as a negative feedback regulator downstream of the T-cell receptor.[4] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key signaling intermediates, most notably the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[6][7] Phosphorylation of SLP-76 at Serine 376 creates a binding site for 14-3-3 proteins, leading to the ubiquitination and degradation of the SLP-76 signaling complex.[7] This cascade ultimately attenuates downstream signaling pathways, including the Ras-MAPK and PLCγ-Ca2+ pathways, resulting in reduced T-cell activation and effector function.[3][8]

HPK1 inhibitors are small molecules that typically bind to the ATP-binding pocket of the kinase, preventing its catalytic activity.[2] By blocking the phosphorylation of SLP-76 and other downstream targets, these inhibitors disrupt the negative feedback loop, leading to sustained TCR signaling, enhanced T-cell activation and proliferation, and increased production of pro-inflammatory cytokines.[2][4]

References

- 1. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. treadwelltx.com [treadwelltx.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. discovery.researcher.life [discovery.researcher.life]

The Role of MAP4K1 in Dendritic Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1), has emerged as a critical negative regulator of immune cell function. Predominantly expressed in hematopoietic cells, MAP4K1 acts as a crucial signaling node that dampens the activation of various immune cells, including T cells, B cells, and dendritic cells (DCs). In dendritic cells, the professional antigen-presenting cells of the immune system, MAP4K1 is understood to restrain the signaling pathways that govern their maturation, antigen presentation capacity, and cytokine production. Consequently, the inhibition of MAP4K1 is being actively explored as a promising immunotherapeutic strategy to enhance anti-tumor immunity by "releasing the brakes" on DC-mediated T cell activation. This technical guide provides an in-depth overview of the function of MAP4K1 in dendritic cell activation, detailing its signaling pathways, the impact of its inhibition on DC phenotype and function, and comprehensive experimental protocols for its investigation.

Data Presentation: The Impact of MAP4K1 Inhibition on Dendritic Cell Function

The following tables summarize the expected outcomes of MAP4K1 inhibition or knockout on key aspects of dendritic cell activation. The quantitative data is based on published literature and represents typical results observed in preclinical studies.

| Dendritic Cell Maturation Markers | Effect of MAP4K1 Inhibition/Knockout | Method of Analysis | References |

| CD80 (B7-1) | Increased Expression | Flow Cytometry | [1] |

| CD86 (B7-2) | Increased Expression | Flow Cytometry | [1] |

| MHC Class II | Increased Expression | Flow Cytometry | [2] |

| CD40 | Increased Expression | Flow Cytometry | [3] |

| CCR7 | Upregulation, enhancing migration to lymph nodes | Flow Cytometry | [4] |

| Dendritic Cell Cytokine Secretion | Effect of MAP4K1 Inhibition/Knockout | Method of Analysis | References |

| Interleukin-12 (IL-12) | Increased Secretion | ELISA, Intracellular Cytokine Staining | [5] |

| Interleukin-10 (IL-10) | Decreased Secretion | ELISA, Intracellular Cytokine Staining | [6] |

| Tumor Necrosis Factor-alpha (TNF-α) | Increased Secretion | ELISA, Intracellular Cytokine Staining | [7] |

| Interleukin-1β (IL-1β) | Increased Secretion | ELISA, Luminex Assay | [1] |

| Type I Interferons (IFN-α/β) | Potentiated Production (in response to viral RNA) | ELISA, RT-qPCR | [8] |

Signaling Pathways of MAP4K1 in Dendritic Cells

MAP4K1 is a serine/threonine kinase that acts as a negative regulator in multiple signaling pathways within dendritic cells. Upon activation by various stimuli, such as Toll-like receptor (TLR) ligands, MAP4K1 can be engaged to dampen downstream signaling cascades that are essential for DC activation.

Negative Regulation of TLR Signaling

Upon recognition of pathogen-associated molecular patterns (PAMPs) by TLRs, a signaling cascade is initiated that typically leads to the activation of transcription factors like NF-κB and AP-1, driving the expression of pro-inflammatory cytokines and co-stimulatory molecules. MAP4K1 is known to negatively regulate these pathways.[8][9] For instance, it has been shown to inhibit the activation of NF-κB, ERK, and JNK pathways.[8][10]

Interaction with the RIG-I-Like Receptor (RLR) Pathway

In the context of viral infections, dendritic cells utilize RIG-I-like receptors (RLRs) to detect viral RNA in the cytoplasm. This detection triggers a signaling cascade that results in the production of type I interferons. MAP4K1 has been identified as a negative regulator of this pathway. It can promote the proteasomal degradation of TANK-binding kinase 1 (TBK1) and IκB kinase-ε (IKKε), two key kinases essential for the activation of the transcription factor IRF3, which is responsible for type I interferon gene expression.[8]

Experimental Protocols

Generation of MAP4K1 Knockout/Knockdown Dendritic Cells

Objective: To create a dendritic cell model with reduced or absent MAP4K1 expression for functional studies.

Methodology: CRISPR/Cas9-mediated Knockout

-

gRNA Design and Cloning: Design single guide RNAs (sgRNAs) targeting an early exon of the MAP4K1 gene. Clone the sgRNAs into a suitable Cas9 expression vector.

-

Cell Transfection: Generate bone marrow-derived dendritic cells (BMDCs) from mice. On day 3 of culture, transfect the BMDCs with the Cas9/sgRNA plasmid using a suitable method such as electroporation or a viral vector system (e.g., lentivirus).

-

Selection and Validation: If the vector contains a selection marker (e.g., puromycin (B1679871) resistance), apply the selection agent to enrich for transfected cells. Validate the knockout of MAP4K1 at the protein level by Western blotting and at the genomic level by sequencing the targeted locus.

Dendritic Cell Maturation Assay by Flow Cytometry

Objective: To assess the impact of MAP4K1 inhibition on the expression of co-stimulatory molecules on the surface of dendritic cells.

Methodology:

-

Cell Culture and Treatment: Culture immature BMDCs in the presence of a MAP4K1 inhibitor or vehicle control (DMSO) for 1-2 hours.

-

Stimulation: Induce maturation by adding a TLR agonist such as lipopolysaccharide (LPS; 100 ng/mL) and incubate for 18-24 hours.

-

Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS). Stain the cells with fluorescently-conjugated antibodies against DC markers (e.g., CD11c) and maturation markers (e.g., CD80, CD86, MHC Class II) for 30 minutes on ice in the dark.

-

Data Acquisition and Analysis: Acquire the stained cells on a flow cytometer. Gate on the CD11c-positive population and analyze the mean fluorescence intensity (MFI) or the percentage of positive cells for each maturation marker.

Cytokine Secretion Analysis by ELISA

Objective: To quantify the production of key cytokines by dendritic cells following MAP4K1 inhibition.

Methodology:

-

Supernatant Collection: Following the stimulation of BMDCs (as described in the maturation assay), centrifuge the cell culture plates and carefully collect the supernatant.

-

ELISA Procedure: Perform a sandwich ELISA for the cytokines of interest (e.g., IL-12, IL-10, TNF-α) according to the manufacturer's instructions. Briefly, coat a 96-well plate with a capture antibody, block non-specific binding, add the cell culture supernatants and standards, add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate, and finally add a substrate solution to develop a colorimetric reaction.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.

Investigation of MAP4K1 Signaling by Immunoprecipitation and Western Blotting

Objective: To identify proteins that interact with MAP4K1 and to assess the phosphorylation status of its downstream targets in dendritic cells.

Methodology:

-

Cell Lysis: Lyse treated and untreated dendritic cells with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an anti-MAP4K1 antibody overnight at 4°C. Add protein A/G agarose (B213101) beads to capture the antibody-protein complexes. Wash the beads extensively to remove non-specific binding proteins.

-

Elution and Sample Preparation: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and probe with primary antibodies against MAP4K1 and potential interacting partners or downstream targets (e.g., phospho-JNK, phospho-p38).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the proteins of interest.

Conclusion

MAP4K1 is a pivotal negative regulator of dendritic cell activation. Its inhibition leads to enhanced DC maturation, characterized by the upregulation of co-stimulatory molecules, and a shift in cytokine production towards a pro-inflammatory Th1-polarizing phenotype. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate role of MAP4K1 in dendritic cell biology and to evaluate the therapeutic potential of MAP4K1 inhibitors in enhancing anti-tumor immunity and other immune-mediated diseases. The continued exploration of MAP4K1's function will undoubtedly pave the way for novel immunotherapeutic strategies.

References

- 1. arcusbio.com [arcusbio.com]

- 2. Frontiers | Fate Mapping of Dendritic Cells [frontiersin.org]

- 3. Dendritic cell maturation occurs through the inhibition of GSK-3β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dendritic cell maturation: functional specialization through signaling specificity and transcriptional programming - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Defective IL-12 production in mitogen-activated protein (MAP) kinase kinase 3 (Mkk3)-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interleukin (IL)-4 inhibits IL-10 to promote IL-12 production by dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. A Critical Role for MAPK Signalling Pathways in the Transcriptional Regulation of Toll Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential role of MAPK signaling in human dendritic cell maturation and Th1/Th2 engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

Hpk1-IN-8: An In-Depth Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that has emerged as a critical negative regulator of immune responses.[1][2] Predominantly expressed in hematopoietic cells, HPK1 functions as an intracellular checkpoint, dampening signaling pathways downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).[1][2] This inhibitory role in immune cell activation makes HPK1 a compelling therapeutic target for enhancing anti-tumor immunity.[2]

Hpk1-IN-8 is a novel, allosteric inhibitor of HPK1, distinguished by its unique mechanism of action.[3] Unlike traditional ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of kinases, Hpk1-IN-8 binds to an allosteric site on the unphosphorylated, inactive conformation of full-length HPK1.[3] This inactive-conformation selectivity is a key advantage, as it can lead to greater kinase selectivity and a more favorable off-target profile.[3] This technical guide provides a comprehensive overview of the selectivity profile of Hpk1-IN-8 against other kinases, details the experimental protocols used for its characterization, and illustrates the relevant biological pathways.

HPK1 Signaling Pathway

Upon T-cell receptor (TCR) engagement, a cascade of signaling events leads to the activation of HPK1.[4] Activated HPK1 then phosphorylates key downstream adaptor proteins, most notably SLP-76 at Serine 376.[1] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[4] The degradation of SLP-76 effectively attenuates the T-cell activation signal.[4] Hpk1-IN-8, by binding to the inactive conformation of HPK1, prevents its activation and subsequent downstream signaling, thus releasing this "brake" on T-cell activation.[3]

Selectivity Profile of Hpk1-IN-8

A key attribute of a high-quality chemical probe or drug candidate is its selectivity, meaning it should potently inhibit its intended target with minimal activity against other related proteins, such as other kinases. The discovery of Hpk1-IN-8 (referred to as compound 1 in the primary literature) utilized a kinase cascade assay, a method designed to favor the identification of inhibitors that target the inactive conformation of a kinase, thereby increasing the potential for high selectivity.[3]

The selectivity of Hpk1-IN-8 was assessed against a panel of kinases that are critical for T-cell signaling. The results demonstrate that Hpk1-IN-8 is highly selective for HPK1, with significantly less activity against other kinases tested.[3]

| Kinase Target | IC50 (nM) | Fold Selectivity vs. HPK1 |

| HPK1 | < 25 | - |

| LCK | > 10,000 | > 400 |

| ZAP70 | > 10,000 | > 400 |

| ITK | > 10,000 | > 400 |

| PKD1 | > 10,000 | > 400 |

Table 1: Selectivity of Hpk1-IN-8 against key T-cell signaling kinases. Data extracted from Wang W, et al. Biochemistry. 2021.[3]

Experimental Protocols

The determination of the kinase selectivity profile of Hpk1-IN-8 involves specialized biochemical assays. Below are detailed methodologies for the key experiments cited.

HPK1 Kinase Cascade Assay

This assay format was instrumental in the discovery of Hpk1-IN-8 as it assesses the inhibition of the entire activation cascade of HPK1, starting from its inactive, unphosphorylated state.

Principle: The assay measures the phosphorylation of a biotinylated SLP-76 substrate by HPK1. The reaction is initiated with unphosphorylated HPK1, which is then activated by an upstream kinase (e.g., PKD1). The transfer of a radiolabeled phosphate (B84403) from [γ-³³P]ATP to the biotinylated SLP-76 substrate is detected using Scintillation Proximity Assay (SPA) beads.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

-

Enzymes: Recombinant full-length unphosphorylated HPK1 and active PKD1.

-

Substrate: Biotinylated SLP-76 peptide.

-

ATP: A mixture of unlabeled ATP and [γ-³³P]ATP.

-

Inhibitor: Hpk1-IN-8 serially diluted in DMSO.

-

-

Assay Procedure:

-

Add 5 µL of serially diluted Hpk1-IN-8 or DMSO (control) to the wells of a 384-well plate.

-

Add 10 µL of a mixture containing unphosphorylated HPK1 and active PKD1 in assay buffer.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 10 µL of a mixture containing biotinylated SLP-76 and the ATP/[γ-³³P]ATP mix.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 20 µL of a stop solution containing unlabeled ATP and EDTA.

-

Add 20 µL of a suspension of streptavidin-coated SPA beads.

-

Incubate for 30 minutes to allow the biotinylated substrate to bind to the beads.

-

Centrifuge the plates and measure the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

The amount of radioactivity incorporated is proportional to the HPK1 activity.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

General Kinase Selectivity Profiling (Example: LanthaScreen™ Eu Kinase Binding Assay)

To assess the selectivity against a broader panel of kinases, a common method is a competition binding assay, such as the LanthaScreen™ assay.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. An inhibitor competing with the tracer for binding will disrupt FRET.

Protocol:

-

Reagent Preparation:

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Kinase: Purified, tagged kinase of interest.

-

Antibody: Europium (Eu)-labeled anti-tag antibody.

-

Tracer: Alexa Fluor™ 647-labeled kinase tracer.

-

Inhibitor: Hpk1-IN-8 serially diluted in DMSO.

-

-

Assay Procedure:

-

Add 4 µL of the serially diluted Hpk1-IN-8 or DMSO control to the assay plate.

-

Add 8 µL of a 2x mixture of the kinase and the Eu-labeled antibody.

-

Initiate the binding reaction by adding 4 µL of a 4x solution of the tracer.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-enabled plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

-

The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the tracer by the inhibitor.

-

IC50 values are determined from the dose-response curves.

-

References

- 1. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]

- 2. drpress.org [drpress.org]

- 3. Discovery of an Allosteric, Inactive Conformation-Selective Inhibitor of Full-Length HPK1 Utilizing a Kinase Cascade Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

Structural Analysis of Hpk1-IN-8 Binding to the HPK1 Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional analysis of Hpk1-IN-8, a novel allosteric inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, a serine/threonine kinase, is a critical negative regulator of T-cell and B-cell receptor signaling, making it a promising target for immuno-oncology therapies. Hpk1-IN-8 represents a distinct class of inhibitors that target the inactive conformation of the full-length HPK1 protein, offering potential for high selectivity and a unique mechanism of action.

Introduction to HPK1 and the Allosteric Inhibitor Hpk1-IN-8

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells.[1] It functions as an intracellular checkpoint, dampening the signaling pathways downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).[1][2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76, leading to their degradation and the attenuation of the immune response.[3] Inhibition of HPK1 is a promising therapeutic strategy to enhance anti-tumor immunity by "releasing the brakes" on T-cells.[3]

Hpk1-IN-8 is an allosteric, inactive conformation-selective inhibitor of full-length HPK1.[4][5] Unlike traditional ATP-competitive inhibitors that bind to the highly conserved ATP pocket of the kinase domain, Hpk1-IN-8 binds to a distinct, allosteric site.[6] This mode of action provides a potential advantage in achieving greater selectivity across the human kinome.[1][2] Hpk1-IN-8 preferentially binds to the unphosphorylated, inactive state of HPK1, thereby preventing its activation and downstream signaling.[2][4]

Quantitative Analysis of Hpk1-IN-8 Binding

The binding affinity and inhibitory potency of Hpk1-IN-8 have been characterized, highlighting its selectivity for the inactive form of HPK1. The following table summarizes the key quantitative data available from public sources.

| Parameter | Value | Target Protein State | Method | Reference |

| Binding Potency Ratio | >24-fold higher for unphosphorylated HPK1 | Unphosphorylated (inactive) vs. Active HPK1 | Kinase Cascade Assay | [2] |

| IC50 | Not publicly available | Full-length HPK1 | Not specified | |

| Kd | Not publicly available | Full-length HPK1 | Not specified |

HPK1 Signaling Pathway and Mechanism of Inhibition

HPK1 acts as a negative feedback regulator in the T-cell activation pathway. The following diagram illustrates the signaling cascade and the point of intervention by Hpk1-IN-8.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization of inhibitor binding and function. The following sections provide methodologies for key experiments relevant to the analysis of Hpk1-IN-8.

Kinase Cascade Assay for Allosteric Inhibitor Screening

This assay is designed to identify inhibitors that selectively target the inactive conformation of a kinase.

Objective: To determine the inhibitory activity of a compound on the activation of HPK1 in a multi-step enzymatic reaction.

Materials:

-

Recombinant full-length, unphosphorylated HPK1

-

Upstream activating kinase (e.g., MEKK1)

-

HPK1 substrate (e.g., Myelin Basic Protein, MBP)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (Hpk1-IN-8)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of Hpk1-IN-8 in DMSO and then in kinase assay buffer.

-

In a 384-well plate, add the diluted inhibitor or vehicle control (DMSO).

-

Add the unphosphorylated HPK1 enzyme to the wells.

-

Initiate the activation reaction by adding the upstream kinase (MEKK1) and ATP. Incubate for a predetermined time (e.g., 30 minutes) at 30°C to allow for HPK1 activation.

-

Initiate the kinase reaction by adding the HPK1 substrate (MBP). Incubate for 60 minutes at 30°C.

-

Terminate the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time binding kinetics of an inhibitor to its target protein.

Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd) of Hpk1-IN-8 binding to full-length HPK1.

Materials:

-

Biacore instrument (e.g., Biacore T200)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant full-length HPK1 (both unphosphorylated and phosphorylated forms)

-

Hpk1-IN-8

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilize the full-length HPK1 (unphosphorylated and phosphorylated forms on separate flow cells) onto the sensor chip surface via amine coupling.

-

Prepare a series of concentrations of Hpk1-IN-8 in the running buffer.

-

Inject the different concentrations of Hpk1-IN-8 over the sensor surface at a constant flow rate.

-

Monitor the binding response (in Resonance Units, RU) in real-time.

-

After the association phase, flow running buffer over the surface to monitor the dissociation of the inhibitor.

-

Regenerate the sensor surface if necessary.

-

Analyze the sensorgram data using appropriate binding models (e.g., 1:1 Langmuir binding) to determine kon, koff, and calculate Kd.

X-ray Crystallography for Structural Determination

X-ray crystallography can provide a high-resolution three-dimensional structure of the protein-inhibitor complex.

Objective: To determine the atomic structure of Hpk1-IN-8 in complex with full-length HPK1.

Materials:

-

Highly purified and concentrated full-length HPK1

-

Hpk1-IN-8

-

Crystallization screening kits

-

Crystallization plates (e.g., sitting or hanging drop)

-

Cryoprotectant

-

X-ray diffraction facility

Procedure:

-

Prepare a stable complex of full-length HPK1 and Hpk1-IN-8 by co-incubation.

-

Set up crystallization trials by mixing the protein-inhibitor complex with a variety of crystallization screen solutions using vapor diffusion methods (sitting or hanging drop).

-

Incubate the crystallization plates at a constant temperature and monitor for crystal growth.

-

Optimize the initial crystallization conditions to obtain diffraction-quality crystals.

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure by molecular replacement using a known kinase structure as a search model.

-

Refine the structure and build the model of the HPK1-Hpk1-IN-8 complex.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for characterizing an allosteric inhibitor and the logical relationship of Hpk1-IN-8's binding and its functional consequences.

Conclusion

Hpk1-IN-8 represents a significant advancement in the development of selective HPK1 inhibitors. Its allosteric mechanism of action, targeting the inactive conformation of the full-length protein, provides a promising avenue for achieving high selectivity and potent immunomodulatory effects. The detailed structural and functional analysis, as outlined in this guide, is essential for understanding its unique binding mode and for guiding the future development of next-generation immuno-oncology therapeutics. Further disclosure of detailed quantitative binding data and the high-resolution structure of the Hpk1-IN-8-HPK1 complex will be invaluable to the scientific community.

References

Hpk1-IN-8 in Immuno-Oncology Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation and a compelling target in immuno-oncology. By dampening T-cell receptor (TCR) signaling, HPK1 can limit anti-tumor immunity. The inhibition of HPK1 represents a promising strategy to "release the brakes" on the immune system, enhancing T-cell-mediated tumor cell destruction. Hpk1-IN-8 is a novel, allosteric, and inactive conformation-selective inhibitor of full-length HPK1, offering a potentially more selective approach to targeting this kinase compared to traditional ATP-competitive inhibitors. This technical guide provides a comprehensive overview of the applications of Hpk1-IN-8 in immuno-oncology research, including its mechanism of action, comparative quantitative data, and detailed experimental protocols for its characterization.

Introduction to HPK1 and its Inhibition

HPK1 (also known as MAP4K1) is a key intracellular immune checkpoint. Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates several downstream targets, most notably the adaptor protein SLP-76 at Serine 376.[1][2] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which in turn promotes the ubiquitination and degradation of SLP-76.[3] The loss of SLP-76 disrupts the formation of the TCR signalosome, thereby attenuating downstream signaling pathways essential for T-cell activation, proliferation, and cytokine production.[3][4]

Small molecule inhibitors of HPK1 aim to block this negative regulatory pathway. By preventing the phosphorylation of SLP-76, these inhibitors are designed to sustain TCR signaling, leading to a more robust and durable anti-tumor immune response.[3] Hpk1-IN-8 is a notable example, demonstrating a unique allosteric mechanism that confers high selectivity.[5]

Quantitative Data on HPK1 Inhibitors

The following tables summarize key quantitative data for Hpk1-IN-8 and other notable HPK1 inhibitors in various stages of development. This information allows for a comparative assessment of their potency and cellular activity.

Table 1: Physicochemical and Biochemical Properties of Hpk1-IN-8

| Property | Value | Reference |

| Mechanism of Action | Allosteric, inactive conformation-selective inhibitor of full-length HPK1 | [5] |

| Binding Potency | >24-fold more potent binding to unphosphorylated (inactive) HPK1 vs. active HPK1 | [6] |

| Biochemical IC50 | 0.2 nM | [7] |

| Kinase Selectivity | Highly selective against kinases critical for T-cell signaling |

Table 2: Comparative Cellular Activity of HPK1 Inhibitors

| Inhibitor | Cell-Based Assay | IC50 / EC50 | Reference |

| Hpk1-IN-8 | Jurkat pSLP76 (S376) Cellular Assay | IC50 = 3 nM | [7] |

| Primary T-cell IL-2 Assay | EC50 = 1.5 nM | [7] | |

| CFI-402411 | Biochemical HPK1 Inhibition | IC50 = 4.0 ± 1.3 nM | [8][9][10] |

| BGB-15025 | Preclinical data indicates potent single agent and combination activity | Data not publicly available in IC50 values | [11][12][13][14][15] |

| NDI-101150 | Phase 1/2 clinical trial ongoing, demonstrating clinical benefit | Data not publicly available in IC50 values | [16][17][18][19][20] |

Signaling Pathways and Experimental Workflows

HPK1 Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of HPK1 in negatively regulating the T-cell receptor signaling cascade and the point of intervention for Hpk1-IN-8.

References

- 1. A novel pathway down-modulating T cell activation involves HPK-1-dependent recruitment of 14-3-3 proteins on SLP-76 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 4. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]

- 8. jitc.bmj.com [jitc.bmj.com]

- 9. 489 TWT-101: a phase 1 study of the novel HPK1 inhibitor CFI-402411 in patients with advanced cancer - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

- 11. BeiGene Initiates Phase 1 Clinical Trial for HPK1 Inhibitor BGB-15025 | Nasdaq [nasdaq.com]

- 12. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]

- 13. beonemedinfo.com [beonemedinfo.com]

- 14. beonemedinfo.com [beonemedinfo.com]

- 15. beonemedinfo.com [beonemedinfo.com]

- 16. asco.org [asco.org]

- 17. Nimbus reports positive data from Phase I/II solid tumour trial [clinicaltrialsarena.com]

- 18. jitc.bmj.com [jitc.bmj.com]

- 19. nimbustx.com [nimbustx.com]

- 20. ascopubs.org [ascopubs.org]

Hpk1-IN-8: A Technical Guide for T-Cell Biology Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the utility of Hpk1-IN-8 as a tool compound for the investigation of T-cell biology. Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has been identified as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4] Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor T-cell activity.[1][4] Hpk1-IN-8 is a small molecule inhibitor used to explore the therapeutic potential of targeting HPK1. This guide details the relevant signaling pathways, summarizes key quantitative data from studies of HPK1 inhibitors, and provides detailed experimental protocols.

Mechanism of Action: Releasing the Brakes on T-Cell Activation

HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells that attenuates TCR signaling, thereby dampening immune responses.[1][5][6] Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[1][2][4][7] This phosphorylation event creates a binding site for 14-3-3 proteins.[2][3][5][8] The recruitment of 14-3-3 proteins leads to the dissociation and subsequent ubiquitination and proteasomal degradation of SLP-76, effectively terminating the downstream signaling required for T-cell activation, proliferation, and cytokine production.[1][2][4][8]

Pharmacological inhibition of HPK1 with tool compounds like Hpk1-IN-8 blocks this negative feedback loop. By preventing the phosphorylation of SLP-76, the TCR signaling complex is stabilized, leading to a more robust and sustained T-cell effector function.[1][7] This enhancement of T-cell activity is a key area of investigation for cancer immunotherapy.[6][9]

Data Presentation: Quantitative Effects of HPK1 Inhibition

While specific quantitative data for Hpk1-IN-8 is limited in publicly available literature, the following tables summarize data from studies of other potent and structurally related HPK1 inhibitors, which are presented here as a reference.[1]

Table 1: In Vitro Potency of Representative HPK1 Inhibitors

| Compound | Target | Assay Type | IC50 | Reference |

| Compound 1 | HPK1 | Biochemical Assay | 0.0465 nM | [6] |

| Compound 1 | pSLP-76 (cellular) | ELISA | < 20 nM | [6] |

| Compound 27 | HPK1 | TR-FRET | 0.5 nM | [5] |

| KHK-6 | HPK1 | Kinase Activity | 20 nM | [4][10] |

| Ryvu HPK1 Inhibitors | HPK1 | Biochemical Assay | sub-nanomolar | [11] |

Table 2: Functional Effects of HPK1 Inhibition on T-Cells

| HPK1 Inhibitor | Cell Type | Stimulation | Measured Effect | Observation | Reference |

| Compound 1 | Human CD4+/CD8+ T-cells | anti-CD3/CD28 | Cytokine Production (IFN-γ) | Enhanced IFN-γ production, synergistic with pembrolizumab | [6][12] |

| Compound 1 | Human CD8+ T-cells | anti-CD3/CD28 | Proliferation (CFSE) | Modest increase in proliferation | [6] |

| In-house HPK1 inhibitors | Human T-cells | anti-CD3/CD28 | Cytokine Production (IL-2, IFN-γ, TNF-α) | Dose-dependent increase in cytokine secretion | [13] |

| In-house HPK1 inhibitors | Human CD8+ T-cells | anti-CD3/CD28 | pSLP-76 (S376) | Concentration-dependent decrease | [7] |

| KHK-6 | Jurkat cells & PBMCs | anti-CD3/CD28 | Cytokine Production (IL-2) | Significantly enhanced | [4] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental design, the following diagrams are provided in the DOT language for Graphviz.

Caption: HPK1 signaling pathway in T-cell activation.

Caption: Experimental workflow for Hpk1-IN-8 efficacy testing.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the effect of Hpk1-IN-8 on T-cell function.

T-Cell Isolation and Culture

Objective: To obtain a pure population of primary human T-cells for subsequent functional assays.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Ficoll-Paque PLUS

-

RosetteSep™ Human T Cell Enrichment Cocktail or other T-cell isolation kits

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine (complete RPMI)

-

Recombinant human IL-2 (optional, for long-term cultures)

Protocol:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the PBMCs three times with sterile PBS.

-

Enrich for T-cells using a negative selection method, such as the RosetteSep™ Human T Cell Enrichment Cocktail, according to the manufacturer's protocol. This isolates untouched T-cells.

-

Assess the purity of the isolated CD3+ T-cells by flow cytometry (purity should be >95%).

-

Resuspend the purified T-cells in complete RPMI-1640 medium at a desired concentration (e.g., 1 x 10^6 cells/mL).[14]

T-Cell Activation and Hpk1-IN-8 Treatment

Objective: To activate T-cells in the presence of varying concentrations of Hpk1-IN-8 to assess its effect on T-cell function.

Materials:

-

Purified human T-cells

-

96-well flat-bottom tissue culture plates

-

Anti-human CD3 antibody (e.g., clone OKT3 or 145-2C11 for murine)[14]

-

Anti-human CD28 antibody (e.g., clone CD28.2 or 37.51 for murine)[14]

-

Hpk1-IN-8

-

DMSO (vehicle control)

Protocol:

-

Coat 96-well plates with anti-human CD3 antibody (e.g., 1-10 µg/mL in sterile PBS) by incubating for at least 2 hours at 37°C or overnight at 4°C.[14]

-

Wash the plates three times with sterile PBS to remove unbound antibody.[14]

-

Prepare serial dilutions of Hpk1-IN-8 in complete RPMI medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle-only control.

-

Add the T-cell suspension to the wells.

-

Add soluble anti-human CD28 antibody (e.g., 1-2 µg/mL) to the cell suspension in the wells.[14]

-

Add the Hpk1-IN-8 dilutions or vehicle control to the appropriate wells.

-

Culture the cells for 24 to 72 hours, depending on the endpoint. For activation marker analysis, 24 hours is often sufficient. For cytokine analysis and proliferation, 48-72 hours is recommended.[15]

Phospho-SLP-76 Flow Cytometry

Objective: To measure the direct effect of Hpk1-IN-8 on the phosphorylation of its substrate, SLP-76, in activated T-cells.

Protocol:

-

Following a short stimulation period (e.g., 5-30 minutes) as described in 4.2, harvest the T-cells.

-

Immediately fix the cells using a phosphoprotein-compatible fixative (e.g., BD Phosflow™ Lyse/Fix buffer).[2]

-

Permeabilize the cells with a suitable permeabilization buffer (e.g., BD Perm Buffer III).[2]

-

Stain the cells with a fluorescently conjugated antibody specific for phospho-SLP-76 (Ser376) and antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).[2]

-

Analyze the cells by flow cytometry to determine the mean fluorescence intensity (MFI) of phospho-SLP-76 in the T-cell populations.

Cytokine Quantification (ELISA or CBA)

Objective: To measure the production of key effector cytokines such as IFN-γ and IL-2.

Protocol:

-

After the desired incubation period (e.g., 48-72 hours), centrifuge the 96-well plates.

-

Carefully collect the culture supernatants.

-

Analyze cytokine concentrations using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest or a Cytometric Bead Array (CBA) for simultaneous analysis of multiple cytokines, following the manufacturer's instructions.

T-Cell Proliferation Assay (CFSE)

Objective: To quantify T-cell proliferation in response to stimulation and Hpk1-IN-8 treatment.

Protocol:

-

Prior to plating, label the purified T-cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol (e.g., CellTrace™ CFSE Cell Proliferation Kit).

-

Set up the T-cell activation culture as described in 4.2.

-

Culture the labeled cells for 72-96 hours to allow for several rounds of cell division.

-

Harvest the cells and analyze by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation by analyzing the distribution of fluorescence peaks.

Conclusion

Hpk1-IN-8 is a valuable tool for dissecting the role of HPK1 in T-cell biology. By inhibiting this key negative regulator, researchers can probe the mechanisms of T-cell activation and explore strategies to enhance immune responses, particularly in the context of immuno-oncology. The protocols and data presented in this guide provide a framework for the effective use of Hpk1-IN-8 and related compounds in preclinical research.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 3. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]

- 5. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arcusbio.com [arcusbio.com]

- 8. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 9. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. benchchem.com [benchchem.com]

Understanding the allosteric inhibition of HPK1 by Hpk1-IN-8

An In-Depth Technical Guide to the Allosteric Inhibition of HPK1 by Hpk1-IN-8

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase that is predominantly expressed in hematopoietic cells.[1][2][3] It has emerged as a critical negative regulator of T-cell and B-cell receptor signaling.[3][4] Upon T-Cell Receptor (TCR) engagement, HPK1 attenuates signaling, leading to dampened immune responses.[5][6] This function makes HPK1 a compelling therapeutic target in immuno-oncology; its inhibition is a promising strategy to release the "brakes" on the immune system and enhance anti-tumor T-cell activity.[1][5][6]

While many kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket, this can lead to off-target effects.[2][4] Hpk1-IN-8 represents a distinct class of inhibitor. It is a novel, allosteric, and inactive conformation-selective inhibitor of the full-length HPK1 enzyme.[1][7] By binding to a site outside of the ATP pocket, Hpk1-IN-8 offers the potential for greater selectivity, making it an invaluable tool for studying the therapeutic potential of HPK1 inhibition.[1][4] This guide provides a detailed overview of the HPK1 signaling pathway, the unique mechanism of Hpk1-IN-8, its quantitative data, and the experimental protocols used for its characterization.

HPK1 Signaling Pathway and Allosteric Inhibition

Upon TCR engagement, a signaling cascade is initiated. HPK1 is recruited to the signaling complex and becomes activated.[1][8] Activated HPK1 then phosphorylates the adaptor protein SLP-76 at the Serine 376 residue.[1][5][9][10] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[1][11][12] This action dampens the signal transduction cascade, ultimately reducing T-cell activation, proliferation, and cytokine production.[3][12]

Hpk1-IN-8 functions not by competing with ATP, but by binding to an allosteric site on the HPK1 enzyme.[1][2] It preferentially binds to the unphosphorylated, inactive conformation of the kinase, preventing its activation and subsequent phosphorylation of SLP-76.[1] This allosteric mechanism is highly selective against other kinases that are crucial for T-cell signaling.[1][2]

Quantitative Data

The following tables summarize the available quantitative data for Hpk1-IN-8 and a selection of other ATP-competitive HPK1 inhibitors for comparison.

Table 1: Biochemical Potency and Physicochemical Properties of HPK1 Inhibitors

| Inhibitor | Type | Target | Biochemical IC50 (nM) | Notes | Reference |

|---|---|---|---|---|---|

| Hpk1-IN-8 | Allosteric | Unphosphorylated HPK1 | Not specified | >24-fold more potent binding to inactive vs. active HPK1 | [1][2] |

| NDI-101150 | ATP-Competitive | HPK1 | 0.7 | - | [1] |

| BGB-15025 | ATP-Competitive | HPK1 | 1.04 | - | [1] |

| CFI-402411 | ATP-Competitive | HPK1 | 4.0 ± 1.3 | - | [1][2] |

| Compound K | ATP-Competitive | HPK1 | 2.6 | - |[1] |

Table 2: Physicochemical and Storage Information for Hpk1-IN-8

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₁₇FN₆O₂S | [3] |

| Molecular Weight | 412.44 g/mol | [3] |

| CAS Number | 1214561-09-7 | [3] |

| Appearance | White to off-white solid | [3] |

| Solubility in DMSO | ≥ 10 mg/mL (24.25 mM) | [3] |

| Storage (Solid) | 4°C, sealed, away from moisture and light | [3] |

| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month |[3] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of HPK1 inhibitors. Below are protocols for key assays used to characterize compounds like Hpk1-IN-8.

In Vitro Kinase Assay (e.g., ADP-Glo™)

This biochemical assay determines the direct inhibitory activity of a compound on the HPK1 enzyme.[3]

-

Objective: To quantify the IC50 value of Hpk1-IN-8 against recombinant HPK1.

-

Materials:

-

Recombinant active HPK1 enzyme.

-

HPK1 substrate (e.g., myelin basic protein or a specific peptide).

-

ATP.

-

Kinase assay buffer.

-

Hpk1-IN-8 (serial dilutions).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

-

Microplate reader.

-

-

Protocol:

-

Reaction Setup: In a microplate, combine the recombinant HPK1 enzyme, the substrate, and the kinase buffer.

-

Inhibitor Addition: Add serial dilutions of Hpk1-IN-8 (or control compound) to the wells.

-

Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).

-

Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. Using the ADP-Glo™ kit, add ADP-Glo™ Reagent to deplete the remaining ATP.

-

Luminescence: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Measurement: Measure luminescence using a plate reader.[1]

-

Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[1]

-

Cellular pSLP-76 (Ser376) Inhibition Assay

This assay measures the ability of an inhibitor to block HPK1's activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.[1][13]

-

Objective: To determine the cellular potency of Hpk1-IN-8 by measuring the inhibition of SLP-76 phosphorylation.

-

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or Jurkat T-cells.[1]

-

Cell culture medium (e.g., RPMI-1640).

-

T-cell stimulators: anti-CD3/anti-CD28 antibodies.[1]

-

Hpk1-IN-8 (serial dilutions).

-

Lysis buffer.

-

Antibodies for detection: anti-phospho-SLP-76 (Ser376) and anti-total SLP-76.[1]

-

Detection system (e.g., Sandwich-ELISA or Western Blot).[1][13]

-

-

Protocol:

-

Cell Plating: Plate Jurkat T-cells or PBMCs in a multi-well plate.

-

Pre-treatment: Pre-treat the cells with a range of Hpk1-IN-8 concentrations for 1-2 hours.

-

Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies to activate the TCR pathway and HPK1.

-

Lysis: After a short incubation period (e.g., 5-15 minutes), lyse the cells to release cellular proteins.

-

Quantification (ELISA method):

-

Use a capture antibody specific for total SLP-76 to coat an ELISA plate.

-

Add cell lysates to the wells.

-

Detect phosphorylated SLP-76 using a labeled anti-phospho-SLP-76 (Ser376) antibody.[13]

-

Add a substrate to generate a colorimetric or fluorescent signal.

-

-

Measurement: Read the signal using a microplate reader.

-

Analysis: Normalize the phospho-SLP-76 signal to total SLP-76. Plot the percentage of inhibition against inhibitor concentration to determine the cellular IC50.

-

IL-2 Production Assay

This functional assay assesses the downstream effect of HPK1 inhibition, which should result in enhanced T-cell activation and increased production of cytokines like Interleukin-2 (IL-2).[1]

-

Objective: To confirm that Hpk1-IN-8 enhances T-cell effector function.

-

Materials:

-

Human PBMCs.

-

Cell culture medium.

-

Anti-CD3/anti-CD28 antibodies.

-

Hpk1-IN-8 (serial dilutions).

-

Human IL-2 ELISA kit.

-

-

Protocol:

-

Cell Plating and Treatment: Plate PBMCs and pre-treat with a range of Hpk1-IN-8 concentrations for 1-2 hours.[1]

-

Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies.[1]

-

Incubation: Incubate the cells for 24-72 hours to allow for IL-2 production and secretion into the supernatant.[1]

-

Supernatant Collection: Carefully collect the cell culture supernatant.

-

ELISA: Quantify the amount of IL-2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Analysis: Plot the IL-2 concentration against the inhibitor concentration to determine the EC50 (effective concentration for 50% of maximal response).

-

Conclusion

Hpk1-IN-8 is a powerful chemical probe for elucidating the role of HPK1 in immune regulation. Its unique allosteric and inactive-state-selective mechanism of action presents a significant advantage, offering high selectivity that is often a challenge for traditional ATP-competitive inhibitors.[1][4] The data and protocols outlined in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to understand and utilize Hpk1-IN-8 in their studies. The exploration of allosteric inhibitors like Hpk1-IN-8 paves the way for developing a new generation of highly selective and potentially more effective HPK1-targeted immunotherapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 9. researchgate.net [researchgate.net]

- 10. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]